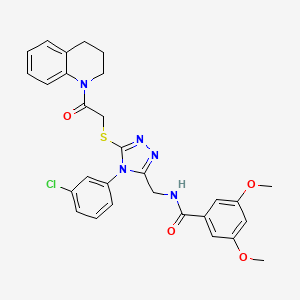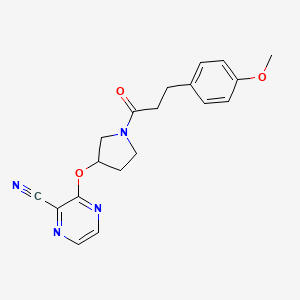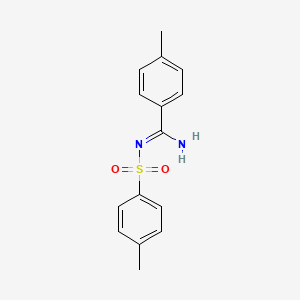
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide, also referred to as HCQ, is a heterocyclic compound. It is a synthetic analog of 5-oxo-hexahydroquinoline (5-oxo-HHQ), a biologically attractive fused heterocyclic core . Compounds containing the 5-oxo-HHQ core have been of great interest to researchers due to their broad pharmacological and biological significance .
Synthesis Analysis
The synthesis of 5-oxo-HHQs and their derivatives, which include HCQ, often involves multicomponent reactions (MCRs) of diverse methodologies . A type of MCR called the Hantzsch reaction is widely used for the synthesis of symmetrical and unsymmetrical dihydropyridines (DHPs), which are part of the 5-oxo-HHQ structure . The reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .Molecular Structure Analysis
The molecular formula of HCQ is C18H16N4O2. It is a fused heterocycle which consists of a nitrogen-containing doubly unsaturated six-membered nucleus, termed a dihydropyridine (DHP) ring, and a cyclohexanone ring .Mecanismo De Acción
The mechanism of action of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. This compound has also been shown to induce apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide in lab experiments include its unique properties, potential applications in various research fields, and its ability to induce apoptosis. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigating the potential use of this compound as a fluorescent probe for detecting DNA damage.
3. Studying the potential applications of this compound in the development of new anti-cancer drugs.
4. Investigating the potential use of this compound in the treatment of inflammatory diseases.
5. Studying the potential applications of this compound in the development of new antibacterial agents.
6. Investigating the potential use of this compound in the development of new imaging agents for medical imaging.
In conclusion, this compound is a unique chemical compound that has potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and imaging agents.
Métodos De Síntesis
The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide involves the reaction of 2-aminoquinoline-6-carboxylic acid with 2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-10-13-9-14(4-6-16(13)21-22-17)20-18(24)12-3-5-15-11(8-12)2-1-7-19-15/h1-3,5,7-8,10,14H,4,6,9H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPSQJFYAFZCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


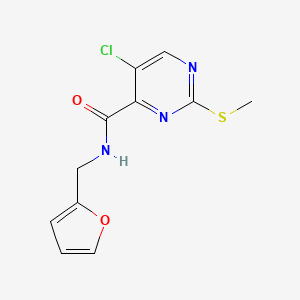
![2-[(5-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2949830.png)

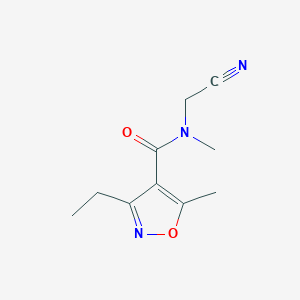


![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)

